N-(2-methoxyphenyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-methoxyphenyl)pyrazine-2-carboxamide: is a compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of N-(2-methoxyphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-methoxyaniline. The reaction is facilitated by the presence of coupling agents such as 4-dimethylaminopyridine and triethylamine . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these conditions to achieve high yields and cost-effectiveness.
Chemical Reactions Analysis
N-(2-methoxyphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
N-(2-methoxyphenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it interferes with the synthesis of bacterial cell walls, leading to cell death. In anticancer research, it is believed to inhibit certain enzymes involved in cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
N-(2-methoxyphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives such as:
Pyrazinamide: Known for its use in tuberculosis treatment.
Glipizide: An antidiabetic drug.
Bortezomib: An anticancer drug.
What sets this compound apart is its unique methoxyphenyl group, which can influence its pharmacological properties and make it suitable for specific applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11-5-3-2-4-9(11)15-12(16)10-8-13-6-7-14-10/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIVUGHAGSZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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